6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a5-acetamido-1,3,4-thiadiazol-2-yl moiety , which is a key structural component of Acetazolamide , a well-known Carbonic Anhydrase inhibitor . Therefore, it’s plausible that this compound may also interact with Carbonic Anhydrase or similar enzymes.
Mode of Action
If it indeed targets Carbonic Anhydrase like Acetazolamide, it would likely function as an enzyme inhibitor . This could involve the compound binding to the active site of the enzyme, preventing its normal substrate from interacting and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If we consider its potential similarity to acetazolamide, it might affect theCarbonic Anhydrase pathway . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport. Inhibition of this enzyme can lead to a decrease in hydrogen ion secretion at the renal tubule and an increase in excretion of bicarbonate .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-3-4-9-28-15-7-5-14(6-8-15)19(27)30-18-11-29-16(10-17(18)26)12-31-21-24-23-20(32-21)22-13(2)25/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHHNVZDGEIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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